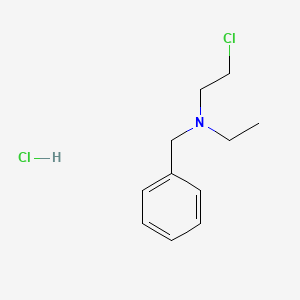
2-chloro-3-(oxan-4-yl)pyrazine
Vue d'ensemble
Description
2-chloro-3-(oxan-4-yl)pyrazine is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a tetrahydro-2H-pyran-4-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-(oxan-4-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can participate in redox reactions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2-chloro-3-(oxan-4-yl)pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tetrahydro-2H-pyran-4-yl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
- 2-(Chloromethyl)tetrahydro-2H-pyran
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
Uniqueness
2-chloro-3-(oxan-4-yl)pyrazine is unique due to its specific combination of a pyrazine ring and a tetrahydro-2H-pyran-4-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
2-chloro-3-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-8(11-3-4-12-9)7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 |
Clé InChI |
BCISXGFGFNPTSF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC=CN=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)







![1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B8758743.png)


![4-Chloro-6-[(4-methoxybenzyl)oxy]-2-methylpyrimidine](/img/structure/B8758761.png)

